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Compound of Interest

Tert-butyl 4-acetylpiperidine-1-
Compound Name:
carboxylate

Cat. No.: B153368

For Researchers, Scientists, and Drug Development Professionals
Introduction

This technical guide provides an in-depth analysis of the spectroscopic data for the compound
with CAS number 206989-61-9, identified as tert-Butyl 4-acetylpiperidine-1-carboxylate.
This compound is a key building block in synthetic organic chemistry, frequently utilized as an
intermediate in the development of pharmaceutical agents. A thorough understanding of its
spectroscopic characteristics is essential for its correct identification, purity assessment, and
utilization in further chemical synthesis. This document presents a summary of its tH NMR, 13C
NMR, FT-IR, and mass spectrometry data, along with detailed experimental protocols for
obtaining such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for tert-Butyl 4-acetylpiperidine-
1-carboxylate.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

3.87-3.78 m 1H CH
3.73-3.63 m 2H CH2

3.40 - 3.26 m 2H CH:z

1.99 - 1.73 m 4H CH:2
1.67-1.48 m 3H CHs

1.46 s oH C(CHs)3
1.45-1.32 m 1H CH

Solvent: CDClIs, Spectrometer Frequency: 500 MHz

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (6) ppm

Assignment

155.0 C=0 (carbamate)
79.3 C(CHs)s3

62.8 CH

56.9 CH2

46.4 CH2

31.0 CH2

30.6 CH2

29.3 CHs

28.7 C(CHs)s3

23.6 CHs

Solvent: CDCls, Spectrometer Frequency: 126 MHz
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Table 3: FT-IR Spectroscopic Data

Wavenumber (cm~?) Assignment

3428 O-H Stretch (trace water)
2971 C-H Stretch (aliphatic)
2872 C-H Stretch (aliphatic)
1780 C=0 Stretch (carbamate)
1692 C=0 Stretch (ketone)
1672 C=0 Stretch (overtone/combination)
1478 C-H Bend (CHz)

1457 C-H Bend (CHs)

1397 C-H Bend (CHs)

1366 C-H Bend (tert-butyl)
1251 C-O Stretch

1169 C-N Stretch

Sample Preparation: Thin Film

Table 4: Mass Spectrometry Data

mlz lon Type
228.1596 [M+H]*
250.1415 [M+Na]*

Technique: High-Resolution Mass Spectrometry (ESI-TOF)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.
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. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of tert-Butyl 4-acetylpiperidine-1-
carboxylate is dissolved in about 0.7 mL of deuterated chloroform (CDClIs) containing 0.03%
v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5
mm NMR tube.

Instrumentation: *H and 3C NMR spectra are recorded on a 500 MHz NMR spectrometer.

'H NMR Acquisition: The *H NMR spectrum is acquired with a 90° pulse width, a relaxation
delay of 1 second, and an acquisition time of 4 seconds. A total of 16 scans are typically co-
added.

13C NMR Acquisition: The 13C NMR spectrum is acquired using a proton-decoupled pulse
sequence with a 45° pulse width, a relaxation delay of 2 seconds, and an acquisition time of
1.5 seconds. Approximately 1024 scans are accumulated to achieve a good signal-to-noise
ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed using an
appropriate software package. A line broadening factor of 0.3 Hz is applied to the *H FID,
and 1.0 Hz to the 3C FID before Fourier transformation. The spectra are then phase-
corrected, and the baseline is corrected. Chemical shifts are referenced to the residual
solvent peak (CDCls at 7.26 ppm for *H and 77.16 ppm for 13C).

. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the neat sample (as a light yellow oil) is placed
between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.
Alternatively, a solution of the compound in a volatile solvent like dichloromethane can be
deposited on a single salt plate, and the solvent is allowed to evaporate.

Instrumentation: The FT-IR spectrum is recorded using a Fourier-transform infrared
spectrometer.

Data Acquisition: The spectrum is typically acquired over the range of 4000 to 400 cm~1. A
background spectrum of the clean salt plates is recorded first and automatically subtracted
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from the sample spectrum. Typically, 16 or 32 scans are co-added to improve the signal-to-
noise ratio.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared
spectrum, which is plotted as transmittance or absorbance versus wavenumber (cm™1).

3. Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately
1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile. This
stock solution is then further diluted to a final concentration of approximately 1-10 pg/mL.

 Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) mass
spectrometer equipped with an electrospray ionization (ESI) source.

o Data Acquisition: The sample solution is introduced into the ESI source via direct infusion
using a syringe pump at a flow rate of 5-10 pL/min. The mass spectrometer is operated in
positive ion mode. Key ESI source parameters, such as capillary voltage, nebulizer gas
pressure, and drying gas flow rate and temperature, are optimized to maximize the signal
intensity of the molecular ion. Data is acquired over a mass-to-charge (m/z) range of 50-500.

o Data Processing: The acquired mass spectra are processed using the instrument's software.
The accurate mass of the protonated molecule [M+H]* and the sodium adduct [M+Na]* are
determined and used to calculate the elemental composition.

Visualization
Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like CAS 206989-61-9.
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Caption: Workflow for Spectroscopic Analysis.
Biological Activity and Signaling Pathways

Based on available literature, tert-Butyl 4-acetylpiperidine-1-carboxylate (CAS 206989-61-9)
Is primarily utilized as a synthetic intermediate in the preparation of more complex molecules
for drug discovery and development. There is no current evidence to suggest that this
compound has intrinsic biological activity or is directly involved in specific signaling pathways.
Its significance lies in its role as a versatile chemical building block. Therefore, a signaling
pathway diagram is not applicable.
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 To cite this document: BenchChem. [Spectroscopic Data Interpretation of CAS 206989-61-9:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b153368#cas-206989-61-9-spectroscopic-data-
interpretation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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